molecular formula C10H11ClO2S B1641078 (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester

(3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester

Cat. No. B1641078
M. Wt: 230.71 g/mol
InChI Key: IJYMZQYIMMYFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C10H11ClO2S and its molecular weight is 230.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

methyl 2-(3-chloro-4-methylsulfanylphenyl)acetate

InChI

InChI=1S/C10H11ClO2S/c1-13-10(12)6-7-3-4-9(14-2)8(11)5-7/h3-5H,6H2,1-2H3

InChI Key

IJYMZQYIMMYFSA-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)SC)Cl

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)SC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (3-chloro-4-methylsulfanyl-phenyl)-acetic acid (prepared as in Example 1, 8.00 g, 36.92 mmol) in methanol (200 mL) was treated slowly with concentrated sulfuric acid (1 mL). The resulting reaction mixture was heated under reflux overnight. The reaction mixture was allowed to cool to 25° C. and then was concentrated in vacuo to remove methanol. The resulting residue was dissolved with ethyl acetate (50 mL). The organic layer was washed with water (1×50 mL). The water layer was further extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×25 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo to afford (3-chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester (7.28 g, 85.5%) as a yellow oil which was used without further purification: EI-HRMS m/e calcd for C10H11ClO2S (M+) 230.0168, found 230.0166.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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